Oral Bioavailability of Tenacissoside G vs. Tenacissoside H and I in Rats
In a direct comparative pharmacokinetic study in Sprague-Dawley rats, Tenacissoside G exhibits an oral bioavailability of 22.9%, which is 2.55-fold lower than Tenacissoside H (89.8%) but 2.44-fold higher than Tenacissoside I (9.4%) [1]. This stark difference in systemic exposure among structural analogs directly impacts in vivo dosing regimens and efficacy interpretation. Additionally, the clearance (CLz/F) and volume of distribution (Vz/F) for Tenacissoside G are 2.7 L/h/kg and 3.6 L/kg, respectively, compared to 10.1 L/h/kg and 325.5 L/kg for Tenacissoside H, and 43.0 L/h/kg and 69.6 L/kg for Tenacissoside I [2].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 22.9% |
| Comparator Or Baseline | Tenacissoside H: 89.8%; Tenacissoside I: 9.4% |
| Quantified Difference | Tsd-G vs. Tsd-H: -74.5% (absolute difference); Tsd-G vs. Tsd-I: +13.5% |
| Conditions | UPLC-MS/MS analysis in rat plasma; oral dose of 5 mg/kg vs. intravenous dose of 1 mg/kg |
Why This Matters
Researchers selecting Tenacissoside G for in vivo oncology or pharmacology studies must account for its moderate bioavailability, which is distinct from the high bioavailability of Tenacissoside H, affecting dose translation and experimental design.
- [1] Chen, F., et al. (2023). Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics. International Journal of Analytical Chemistry, 2023, 4747771. View Source
- [2] Chen, F., et al. (2023). Table 3: Main pharmacokinetic parameters after intravenous and oral administration. Hindawi. View Source
